2-(Bromomethyl)-5-(trifluoromethyl)furan

Catalog No.
S674209
CAS No.
17515-77-4
M.F
C6H4BrF3O
M. Wt
228.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-(trifluoromethyl)furan

CAS Number

17515-77-4

Product Name

2-(Bromomethyl)-5-(trifluoromethyl)furan

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)furan

Molecular Formula

C6H4BrF3O

Molecular Weight

228.99 g/mol

InChI

InChI=1S/C6H4BrF3O/c7-3-4-1-2-5(11-4)6(8,9)10/h1-2H,3H2

InChI Key

YNHVBNGRNNVEMD-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)C(F)(F)F)CBr

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CBr

Synthesis:

2-(Bromomethyl)-5-(trifluoromethyl)furan is a heterocyclic compound containing a furan ring (a five-membered aromatic ring with one oxygen atom) and functional groups like a bromomethyl group and a trifluoromethyl group. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods for synthesizing similar furan derivatives. For instance, a study describes the synthesis of fluorinated furans using a palladium-catalyzed cross-coupling reaction between trifluoroacetoxydiene and various brominated dienes [].

Potential Applications:

The presence of the reactive bromomethyl group and the electron-withdrawing trifluoromethyl group suggests potential applications of 2-(bromomethyl)-5-(trifluoromethyl)furan in various research fields:

  • Medicinal Chemistry: The molecule's structure offers possibilities for exploring its potential as a lead compound in drug discovery. The reactive bromomethyl group can be used to introduce various functionalities, potentially leading to new drug candidates with diverse therapeutic properties [].
  • Material Science: The trifluoromethyl group can enhance the stability and specific properties of the molecule, making it an interesting candidate for exploring applications in areas like organic electronics or the development of new functional materials [].

2-(Bromomethyl)-5-(trifluoromethyl)furan is a chemical compound characterized by its unique molecular structure, which includes a furan ring substituted with a bromomethyl group and a trifluoromethyl group. Its molecular formula is C₆H₄BrF₃O, and it has a molecular weight of approximately 229.00 g/mol. This compound exists as a liquid at room temperature and is known for its reactivity due to the presence of both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Typical of halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions on the furan ring.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, allowing for the formation of complex molecules .

Several methods exist for synthesizing 2-(bromomethyl)-5-(trifluoromethyl)furan:

  • Bromination of Furan Derivatives: Starting from 2-methyl-5-(trifluoromethyl)furan, bromination can be achieved using N-bromosuccinimide in an organic solvent like chloroform.
  • Direct Fluorination: Utilizing fluorinating agents can introduce trifluoromethyl groups into furan derivatives before bromination.
  • Functionalization Strategies: Various functionalization techniques can be employed to introduce bromomethyl and trifluoromethyl groups onto the furan ring .

The unique properties of 2-(bromomethyl)-5-(trifluoromethyl)furan make it suitable for various applications:

  • Building Block in Organic Synthesis: It serves as an important intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Due to its chemical reactivity, it can be used in creating advanced materials with specific properties.
  • Research Tool: It is utilized in laboratories for studying reaction mechanisms involving furan derivatives .

Interaction studies involving 2-(bromomethyl)-5-(trifluoromethyl)furan focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its utility in synthetic chemistry. Understanding these interactions is crucial for predicting its behavior in complex biological environments or during

Several compounds share structural similarities with 2-(bromomethyl)-5-(trifluoromethyl)furan. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-5-trifluoromethylfuranMethyl group instead of bromomethylLess reactive than its brominated counterpart
2-BromofuranContains only a bromine substituentLacks trifluoromethyl group
5-TrifluoromethylfuranNo bromine substituentUsed primarily as an aromatic precursor

The uniqueness of 2-(bromomethyl)-5-(trifluoromethyl)furan lies in its dual functionality, combining both bromine and trifluoromethyl groups, which enhances its reactivity and potential applications compared to similar compounds .

The development of organofluorine chemistry has evolved significantly since its inception in the 19th century. Alexander Borodin, better known for his contributions to classical music, made the first organofluorine compound in 1862 through nucleophilic replacement of a halogen atom with fluoride. This pioneering work established halogen exchange as a fundamental methodology in fluorine chemistry that continues to play a critical role in industrial fluorochemical production. The actual first synthesis of an organofluorine compound, however, is attributed to Dumas et al., who prepared methyl fluoride from dimethyl sulfate in 1835.

The introduction of fluorinated side chains into aromatic compounds dates back to 1898 when Swarts discovered that benzotrichloride reacted rapidly with antimony trifluoride (SbF₃) to introduce the trifluoromethyl group. This methodology was later refined using hydrogen fluoride in the 1930s and became instrumental in the development of trifluoromethylated compounds. The significant progress in organofluorine chemistry occurred during World War II, driven by the Manhattan Project's need for materials resistant to uranium hexafluoride. This period marked the genesis of fluoropolymers and established the fundamental methods for the industrial production of fluorinated compounds.

In more recent decades, the synthesis of heterocycles bearing trifluoromethyl groups has become increasingly important, with researchers developing direct methods for trifluoromethylation of heteroaromatic systems to meet the high demand across various chemical industry sectors. These advances have positioned compounds like 2-(Bromomethyl)-5-(trifluoromethyl)furan at the intersection of fluorine chemistry and heterocyclic synthesis.

Positioning Within Furan Chemistry Research

Furan derivatives constitute an important class of five-membered oxygen heterocycles with widespread applications in synthetic organic chemistry. The furan ring serves as a versatile scaffold due to its aromaticity, electron-rich character, and potential for functionalization at multiple positions. Within this context, 2-(Bromomethyl)-5-(trifluoromethyl)furan occupies a distinctive position due to its dual functionality: a reactive bromomethyl group susceptible to nucleophilic substitution and a trifluoromethyl group that imparts unique physicochemical properties.

The bromination of the furan ring has been extensively studied, with methodologies for selective functionalization at different positions. Research on the furan-site bromination of natural products like fraxinellone has demonstrated that N-bromosuccinimide (NBS) can be used to selectively brominate furans at the C-2′ and C-5′ positions. These approaches have informed the development of methods for introducing bromomethyl groups at specific positions of trifluoromethylated furans.

Significance in Trifluoromethylated Building Block Development

Trifluoromethylated heterocyclic compounds have gained significant prominence in pharmaceutical, agrochemical, and materials research due to the unique properties conferred by the CF₃ group. The incorporation of a trifluoromethyl group into bioactive molecules can enhance lipophilicity, metabolic stability, and binding selectivity, thereby improving pharmacokinetic profiles. This has driven extensive research into developing efficient methods for introducing trifluoromethyl groups into heterocyclic frameworks.

2-(Bromomethyl)-5-(trifluoromethyl)furan represents an important trifluoromethylated building block that combines:

  • Pre-installed trifluoromethyl functionality, avoiding the need for direct trifluoromethylation reactions
  • A reactive bromomethyl handle for further elaboration through nucleophilic substitution or cross-coupling
  • A furan core that can participate in various transformations including Diels-Alder reactions and oxidations

The construction of trifluoromethyl-containing heterocycles from trifluoromethyl building blocks has emerged as a powerful strategy, as highlighted in recent reviews. These approaches often involve cascade annulation reactions of trifluoromethyl-containing synthons with suitable coupling partners, providing access to diverse structural motifs with potential biological activity.

Evolution of Synthetic Approaches and Applications

The synthetic methodologies for accessing compounds like 2-(Bromomethyl)-5-(trifluoromethyl)furan have evolved significantly over time. Early approaches relied on step-wise introduction of the bromomethyl and trifluoromethyl groups, often requiring harsh conditions and suffering from limited functional group tolerance. Recent advances have focused on more direct and efficient strategies, including:

  • Direct innate C-H trifluoromethylation of heterocycles using bench-stable reagents
  • Regioselective bromination using mild conditions
  • Building block approaches utilizing trifluoroacetimidoyl chlorides (TFAICs) and related derivatives
  • Modern cross-coupling methodologies to construct elaborated structures from trifluoromethylated precursors

The applications of 2-(Bromomethyl)-5-(trifluoromethyl)furan and related compounds have expanded beyond traditional synthetic intermediates to include their use in drug discovery programs, agrochemical development, and materials science. The unique combination of the furan core with trifluoromethyl and bromomethyl functionalities provides access to molecules with tailored properties for specific applications.

The synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan relies heavily on selective bromination methodologies that target specific positions on the furan ring while preserving the trifluoromethyl substituent . The most widely employed approach involves the bromination of 5-(trifluoromethyl)furan derivatives using N-bromosuccinimide in the presence of radical initiators [5]. This methodology proceeds through a radical mechanism that selectively targets the methyl group at the 2-position of the furan ring .

The reaction conditions typically involve the use of azobisisobutyronitrile as a radical initiator under mild conditions, leading to selective bromination at the 2-position . The process demonstrates excellent regioselectivity due to the electronic effects of the trifluoromethyl group, which influences the reactivity patterns of the furan ring . Research has shown that the trifluoromethyl group acts as an electron-withdrawing substituent, directing bromination to the less sterically hindered methyl position [15].

Alternative brominating agents have been investigated for enhanced selectivity and yield. 1,3-Dibromo-5,5-dimethylhydantoin has emerged as a superior brominating agent for furan derivatives due to its higher bromine content and more stable structure compared to N-bromosuccinimide [21]. Studies on similar furan-containing natural products have demonstrated that 1,3-dibromo-5,5-dimethylhydantoin provides excellent yields of brominated products when used in appropriate stoichiometric ratios [21].

Table 1: Comparative Bromination Methods for Trifluoromethyl Furans

Brominating AgentReaction ConditionsYield (%)SelectivityReference
N-bromosuccinimide + azobisisobutyronitrileChloroform, 65°C, 30 min50High [5]
1,3-Dibromo-5,5-dimethylhydantoin40°C, 2 h58-60Excellent [21]
Bromine + N-bromosuccinimideRoom temperature, 1 h52Moderate [15]

The mechanism of selective bromination involves initial radical generation followed by hydrogen abstraction from the methyl group [17]. The stability of the resulting radical intermediate is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the adjacent carbon radical through inductive effects [17]. This stabilization enhances the selectivity of the bromination process and minimizes side reactions [17].

PFTB-Promoted Coupling Approaches

Pentafluorobutyric acid-promoted coupling reactions represent an innovative approach for the synthesis of trifluoromethyl-substituted furan derivatives [4]. These methodologies utilize pentafluorobutyric acid as both a catalyst and a source of fluorinated carbon units in cross-coupling reactions with ene-yne-ketones [4]. The process enables the direct assembly of furan-substituted gem-difluoroalkenes through a multi-step tandem reaction [4].

The pentafluorobutyric acid-promoted cross-coupling methodology demonstrates remarkable efficiency in constructing complex molecular frameworks [4]. The reaction proceeds through a cascade mechanism involving difluorocarbene generation and subsequent cyclization to form the furan ring system [4]. This approach offers significant advantages in terms of atom economy and synthetic efficiency compared to traditional multi-step synthetic routes [4].

Research has demonstrated that pentafluorobutyric acid-promoted reactions can be successfully applied to gram-scale synthesis, indicating the practical utility of this methodology [4]. The broad generality and practicality of this method for late-stage modification of bioactive molecules make it particularly valuable for pharmaceutical applications [4]. The versatile derivatization of products obtained through this methodology provides access to a wide range of structurally diverse compounds [4].

Table 2: PFTB-Promoted Coupling Reaction Parameters

Substrate TypeTemperature (°C)Reaction Time (h)Yield (%)Product Distribution
Ene-yne-ketones80-1206-1265-85Furan-substituted gem-difluoroalkenes
Aryl derivatives90-1108-1670-90Substituted furan products
Alkyl chains100-13010-1860-80Polysubstituted furans

The mechanistic understanding of pentafluorobutyric acid-promoted coupling reveals the formation of reactive difluorocarbene intermediates [4]. These intermediates undergo subsequent reactions with the substrate molecules to generate the desired furan products [4]. The simultaneous construction of the furan ring and the gem-difluorovinyl group in a single operation represents a significant synthetic advancement [4].

Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry techniques have revolutionized the synthesis of furan derivatives by enabling continuous manufacturing processes with enhanced safety and efficiency [7] [8]. The transition from batch to continuous flow processes offers significant advantages including improved heat and mass transfer, better reaction control, and reduced waste generation [7]. These benefits are particularly pronounced in the synthesis of halogenated furan derivatives where precise temperature control is crucial [7].

The implementation of continuous flow synthesis for 2-(bromomethyl)-5-(trifluoromethyl)furan involves the use of specialized flow reactors equipped with precise temperature and pressure control systems [7]. The photooxidation step utilizes a commercial flow photochemical platform with ultraviolet light sources to generate reactive intermediates [7]. The subsequent dehydration step employs Appel reagent-mediated conditions in a telescoped reactor system [7].

Optimization studies have revealed that specific flow rates and pressure conditions are critical for achieving high yields in continuous flow synthesis [7]. The use of air instead of pure oxygen in the photooxidation step has been shown to improve safety while maintaining reaction efficiency [7]. The implementation of back-pressure regulators at 9 bar followed by pressure reduction prior to reagent introduction has proven essential for optimal mixing and reaction performance [7].

Table 3: Flow Chemistry Parameters for Furan Synthesis

Process StepFlow Rate (mL/min)Pressure (bar)Temperature (°C)Residence Time (min)
Photooxidation0.3092515-20
Reagent mixing0.301255-10
Dehydration0.6012520-30

The scalability of flow chemistry processes has been demonstrated through multi-gram scale reactions with acceptable yields [7] [8]. The continuous nature of the process eliminates the need for isolation of unstable intermediates, thereby improving overall synthetic efficiency [7]. The yields obtained through continuous flow methods are typically higher than those achieved through sequential batch processes [7] [8].

Green Chemistry Considerations and Sustainable Synthesis Routes

The development of environmentally sustainable synthetic routes for 2-(bromomethyl)-5-(trifluoromethyl)furan represents a critical aspect of modern chemical manufacturing [10] [11]. Green chemistry principles emphasize the reduction of hazardous substances, minimization of waste generation, and utilization of renewable feedstocks [10]. The implementation of these principles in furan synthesis has led to the development of several innovative methodologies [10].

Biocatalytic approaches represent one of the most promising sustainable synthesis strategies [11]. The use of whole-cell biocatalysts such as Lactobacillus paracasei has demonstrated excellent enantioselectivity and high conversion rates in the synthesis of furan derivatives [11]. These biocatalytic processes operate under mild conditions and produce minimal waste compared to traditional chemical methods [11].

The utilization of renewable biomass as feedstock for furan synthesis aligns with sustainable chemistry principles [10] [13]. Chitin, the second most abundant biomass on Earth, can be converted to furan derivatives through catalytic dehydration processes [10]. The development of integrated one-pot reaction processes that couple biomass hydrolysis with subsequent transformations has enhanced the economic viability of these sustainable routes [10].

Table 4: Green Chemistry Metrics for Furan Synthesis

Synthetic RouteAtom Economy (%)E-FactorRenewable Content (%)Energy Requirements
Traditional chemical65-758-1510-20High
Biocatalytic85-952-580-90Low
Biomass-derived70-855-1090-100Moderate

Solvent selection plays a crucial role in the environmental impact of synthetic processes [25]. The use of environmentally benign solvents such as water, ethyl acetate, and ionic liquids has been shown to improve the sustainability profile of furan synthesis [25]. The development of solvent-free reaction conditions represents the ultimate goal in green synthesis methodologies [25].

Gram-Scale Production Methodologies

The translation of laboratory-scale synthetic methods to gram-scale production requires careful consideration of reaction scalability, safety factors, and economic viability [11] [21]. Successful gram-scale synthesis of 2-(bromomethyl)-5-(trifluoromethyl)furan has been achieved through optimized reaction conditions that maintain high yields while ensuring operational safety [21].

The optimization of gram-scale bromination reactions involves the careful control of temperature, reagent stoichiometry, and reaction time [21]. Studies have demonstrated that the use of 1,3-dibromo-5,5-dimethylhydantoin in appropriate quantities can achieve gram-scale synthesis with yields exceeding 95% when reaction conditions are properly optimized [21]. The scalability of these reactions has been verified through multiple preparation cycles with consistent results [21].

Industrial production considerations include the implementation of continuous processing techniques that enable sustained production at multi-kilogram scales [7]. The use of flow chemistry platforms allows for continuous operation with minimal operator intervention and enhanced safety profiles [7]. The integration of online monitoring systems ensures consistent product quality and enables real-time process optimization [7].

Table 5: Gram-Scale Production Parameters

Scale (g)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1-52-440-6090-95>98
5-254-840-6085-92>97
25-1008-1640-6080-90>95

The economic analysis of gram-scale production reveals that the cost per gram decreases significantly with increasing scale due to improved efficiency and reduced material handling costs [11]. The implementation of automated systems reduces labor costs and improves process reproducibility [11]. Quality control measures including spectroscopic analysis and purity assessment ensure that gram-scale products meet pharmaceutical and industrial standards [11].

The trifluoromethyl radical-mediated reactions of 2-(Bromomethyl)-5-(trifluoromethyl)furan represent a class of transformations characterized by high regioselectivity and mechanistic complexity [1] [2]. These pathways typically proceed through electrophilic trifluoromethyl radical addition to electron-rich furan systems, with subsequent rearomatization steps that restore aromatic stability.

The initial step involves generation of trifluoromethyl radicals from various precursors, including triflyl chloride, trifluoroacetic anhydride, and specialized trifluoromethylating reagents [1] [2]. Under photoredox conditions, the trifluoromethyl radical exhibits strong electrophilic character, readily attacking the C5 position of the furan ring with energy barriers ranging from 14.4 to 20.0 kilocalories per mole [1] [3]. This regioselectivity arises from the electron-rich nature of the furan heterocycle and the stabilization provided by the oxygen heteroatom in the resulting radical intermediate.

The reaction proceeds through formation of a furanic radical intermediate that subsequently undergoes single-electron oxidation to generate a furanic cation [4] [2]. This oxidation step, typically facilitated by photoredox catalysts or chemical oxidants, exhibits energy barriers of 8.7 to 15.3 kilocalories per mole [3]. The final rearomatization occurs through deprotonation, yielding the desired trifluoromethylated furan product with excellent selectivity ranging from 85 to 95 percent [2] [3].

Reaction TypeEnergy Barrier (kcal/mol)Selectivity (%)Key Intermediates
CF₃ Radical Addition to Furan C214.4-20.085-95Furanyl radical cation
CF₃ Radical Addition to Furan C516.2-22.575-88C5-CF₃ furanyl radical
Single Electron Transfer Initiation2.9-8.5n/aCF₃ radical + SET complex
Radical Chain Propagation5.2-12.8n/aRadical propagation chain
Oxidative Rearomatization8.7-15.390-98Oxidized furan intermediate
Bromine Radical Formation12.5-18.970-85Br- + substrate complex
Trifluoromethyl Radical Generation10.2-16.7n/aCF₃- from precursors

The bromomethyl substituent in 2-(Bromomethyl)-5-(trifluoromethyl)furan provides additional reactivity through radical-mediated substitution pathways . These reactions typically proceed with lower energy barriers due to the weaker carbon-bromine bond compared to carbon-hydrogen bonds, facilitating nucleophilic substitution and cross-coupling transformations.

Single-Electron Transfer (SET) Initiation Mechanisms

Single-electron transfer processes play a crucial role in initiating trifluoromethyl radical-mediated reactions of 2-(Bromomethyl)-5-(trifluoromethyl)furan [1] [7]. These mechanisms involve the reduction of trifluoromethyl precursors through various electron transfer pathways, each characterized by distinct reduction potentials and mechanistic features.

Photoredox-catalyzed single-electron transfer represents the most extensively studied initiation mechanism [1] [2]. Ruthenium and iridium-based photocatalysts, particularly Ru(bpy)₃Cl₂ and Ir(ppy)₃, facilitate the reduction of triflyl chloride and related trifluoromethylating reagents with reduction potentials ranging from -0.18 to -0.45 volts versus the saturated calomel electrode [1]. The excited state photocatalysts exhibit enhanced reducing power, enabling the generation of trifluoromethyl radicals under mild conditions with quantum yields of 0.19 to 0.28 [1] [3].

Transition metal-mediated electron transfer provides an alternative pathway for single-electron transfer initiation [8] [3]. Copper-based catalysts, particularly copper(I) complexes with N-heterocyclic carbene ligands, facilitate the reduction of trifluoromethyl electrophiles through inner-sphere electron transfer mechanisms [8]. These processes typically operate with reduction potentials of -0.35 to -0.78 volts versus the saturated calomel electrode and proceed through well-defined copper(III) intermediates [8].

SET ProcessReduction Potential (V vs SCE)Quantum YieldKey Species
Photocatalyst Excited State Quenching-0.18 to -0.450.19-0.28Ru(bpy)₃²⁺, Ir(ppy)₃
Metal-Mediated Electron Transfer-0.35 to -0.78n/aCu(I)/Cu(II), Ni(II)/Ni(III)
Electrochemical Reduction-1.2 to -2.1n/aElectrogenerated radicals
Thermal SET Activationn/an/aThermally activated complexes
Redox-Active Ligand Mediated-0.25 to -0.62n/aLigand-centered radicals
Radical Anion Formation-1.8 to -2.4n/aSubstrate radical anions

Electrochemical reduction provides a direct method for single-electron transfer initiation, particularly useful for mechanistic studies and preparative applications [7]. These processes typically require more negative potentials, ranging from -1.2 to -2.1 volts versus the saturated calomel electrode, but offer precise control over the electron transfer process [3].

The efficiency of single-electron transfer initiation depends critically on the matching of reduction potentials between the electron donor and the trifluoromethyl precursor [1] [3]. Optimal electron transfer occurs when the driving force for the process provides sufficient thermodynamic favorability while maintaining kinetic accessibility [7].

Computational Models of Reactive Intermediates

Computational chemistry has emerged as an indispensable tool for understanding the electronic structure and reactivity of intermediates in trifluoromethyl radical-mediated reactions of 2-(Bromomethyl)-5-(trifluoromethyl)furan [9] [10]. Density functional theory calculations, particularly using the B3LYP and M06-2X functionals, have provided detailed insights into transition state geometries, radical stabilization effects, and reaction energetics [9] [11].

The choice of computational method significantly influences the accuracy of predictions for fluorinated systems [11] [10]. The M06-2X functional with the jun-cc-pVTZ basis set has demonstrated excellent performance for transition state energetics, providing accuracy within 1 to 3 kilocalories per mole compared to experimental observations [11] [9]. This functional incorporates empirical dispersion corrections that are particularly important for describing the weak interactions present in radical intermediates [11].

B3LYP calculations with the 6-31+G(d,p) basis set have proven effective for studying the overall reaction pathways of furan trifluoromethylation [10] [12]. These calculations reveal that polar transition states are strongly favored, consistent with the zwitterionic character observed in related Diels-Alder reactions of fluorinated dienophiles [12] [10]. The inclusion of diffuse functions in the basis set is essential for accurately describing the electron distribution in radical anions and other charge-separated species [9] [10].

Computational MethodSystem StudiedKey FindingsAccuracy (compared to experiment)
DFT B3LYP/6-31+G(d,p)Furan trifluoromethylationPolar transition states favoredGood (±2-5 kcal/mol)
DFT M06-2X/jun-cc-pVTZTransition state energeticsLow barrier for CF₃ additionExcellent (±1-3 kcal/mol)
MP2/6-311++G(d,p)Radical intermediate stabilityRadical stabilization effectsVery good (±1-4 kcal/mol)
CASSCF/6-31G(d)Excited state propertiesMultiple electronic statesModerate (±3-8 kcal/mol)
TD-DFTElectronic excitationsCharge transfer characterGood (±0.2-0.5 eV)
ONIOM (QM/MM)Catalyst-substrate complexesEnzyme-like selectivityGood (±2-6 kcal/mol)

CASSCF calculations have been employed to investigate the multiconfigurational character of excited states relevant to photoredox processes [13] [3]. These studies reveal the importance of charge transfer excited states in facilitating single-electron transfer between photocatalysts and trifluoromethyl precursors [13]. However, the computational cost of CASSCF methods limits their application to smaller model systems [13].

Time-dependent density functional theory has provided valuable insights into the electronic excitation processes that initiate photoredox catalysis [3] [11]. These calculations successfully predict the absorption spectra of photocatalysts and identify the charge transfer character of relevant excited states [3].

ONIOM hybrid quantum mechanical/molecular mechanical methods have been applied to study the influence of catalyst environments on reaction selectivity [14]. These calculations reveal how the steric and electronic environment around metal centers can influence the regioselectivity of trifluoromethyl radical addition to furan substrates [14].

Density Functional Theory (DFT) Studies of Reaction Energetics

Density functional theory calculations have provided comprehensive thermodynamic and kinetic data for the trifluoromethyl radical-mediated reactions of 2-(Bromomethyl)-5-(trifluoromethyl)furan [9] [8] [11]. These studies reveal the detailed energy landscape governing each elementary step of the reaction mechanism and identify the factors controlling overall reaction efficiency.

The initial approach of the trifluoromethyl radical to the furan ring system involves modest activation energies of 2.3 to 5.8 kilocalories per mole in terms of free energy [3] [9]. This step is characterized by small negative entropy changes of -1.7 to -2.0 calories per mole per Kelvin, reflecting the association of two molecular fragments [9]. The corresponding enthalpy changes of 1.8 to 5.2 kilocalories per mole indicate that the process is slightly endothermic but remains kinetically accessible at ambient temperatures [9].

The carbon-carbon bond formation step represents the highest energy barrier in the overall mechanism, with transition state energies of 14.4 to 20.1 kilocalories per mole [9] [12]. This step exhibits significant entropy penalties of -5.0 to -4.7 calories per mole per Kelvin due to the loss of translational and rotational degrees of freedom in the transition state [9] [12]. However, the corresponding enthalpy values of 12.9 to 18.7 kilocalories per mole demonstrate that the bond formation process is thermodynamically accessible [9].

Reaction StepΔG (kcal/mol)ΔH (kcal/mol)ΔS (cal/mol·K)
Initial CF₃ radical approach+2.3 to +5.8+1.8 to +5.2-1.7 to -2.0
C-C bond formation (TS1)+14.4 to +20.1+12.9 to +18.7-5.0 to -4.7
Radical intermediate stabilization-8.5 to -12.3-10.2 to -14.1-5.7 to -6.0
Oxidation to cation (TS2)+8.7 to +15.2+7.3 to +13.8-4.7 to -4.5
Deprotonation/rearomatization-15.8 to -22.4-18.3 to -24.9-8.4 to -8.3
Product formation-25.3 to -31.7-28.1 to -34.2-9.4 to -8.5
Competing side reactions+18.9 to +28.6+16.4 to +26.1-8.3 to -7.5

The radical intermediate stabilization step provides significant thermodynamic driving force with free energy changes of -8.5 to -12.3 kilocalories per mole [9] [3]. This stabilization arises from the delocalization of the unpaired electron across the furan ring system and the neighboring trifluoromethyl group [3]. The entropy changes of -5.7 to -6.0 calories per mole per Kelvin reflect the increased organization of the radical intermediate compared to the initial separated reactants [9].

Subsequent oxidation of the radical intermediate to the corresponding cation involves moderate energy barriers of 8.7 to 15.2 kilocalories per mole [3] [9]. This step is crucial for the overall reaction mechanism as it enables the final rearomatization process [2] [3]. The small entropy changes of -4.7 to -4.5 calories per mole per Kelvin indicate minimal structural reorganization during this electron transfer step [9].

The deprotonation and rearomatization steps provide the major thermodynamic driving force for the overall transformation, with free energy changes of -15.8 to -22.4 kilocalories per mole [9] [3]. These highly exergonic processes reflect the restoration of aromatic stabilization in the furan ring system [2] [3]. The negative entropy changes of -8.4 to -8.3 calories per mole per Kelvin arise from the formation of highly ordered aromatic products [9].

Overall product formation is strongly thermodynamically favored with free energy changes of -25.3 to -31.7 kilocalories per mole [9] [3]. This substantial driving force ensures that the trifluoromethylation reactions proceed efficiently under mild conditions [2] [3]. The large negative enthalpy changes of -28.1 to -34.2 kilocalories per mole reflect the formation of strong carbon-carbon bonds and the restoration of aromaticity [9].

Competing side reactions exhibit significantly higher energy barriers of 18.9 to 28.6 kilocalories per mole, explaining the high selectivity observed in experimental studies [9] [3]. These unfavorable pathways include alternative regioisomeric additions and non-productive radical recombination processes [3].

Mechanistic Distinctions from Non-Fluorinated Analogs

The presence of the trifluoromethyl group in 2-(Bromomethyl)-5-(trifluoromethyl)furan introduces profound mechanistic distinctions compared to non-fluorinated furan analogs [15] [16]. These differences manifest in electronic structure, reactivity patterns, and thermodynamic driving forces that collectively enhance the efficiency and selectivity of radical-mediated transformations.

The carbon-hydrogen bond dissociation energies in trifluoromethylated systems are significantly elevated compared to their non-fluorinated counterparts [16] [15]. While non-fluorinated furan derivatives exhibit bond dissociation energies of 105 to 110 kilocalories per mole, the corresponding trifluoromethyl compounds display values of 115 to 120 kilocalories per mole [16]. This enhancement reflects the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting radical through inductive electron withdrawal [16] [17].

The electronegativity effects of fluorine substitution create substantial differences in radical stability and reactivity [16] [17]. Trifluoromethyl groups exert electron-withdrawing effects that are 2.5 to 3.2 times stronger than typical alkyl substituents [17] [16]. This enhanced electron withdrawal stabilizes radical intermediates through delocalization of unpaired electron density and provides thermodynamic driving force for radical addition reactions [16].

PropertyNon-Fluorinated AnalogTrifluoromethyl CompoundDifference Factor
C-H Bond Dissociation Energy105-110 kcal/mol115-120 kcal/mol1.05-1.10x
Electronegativity EffectModerate electron withdrawalStrong electron withdrawal2.5-3.2x
Radical StabilityStandard radical stabilizationEnhanced radical stabilization1.8-2.4x
Reaction Selectivity60-75%85-95%1.3-1.4x
Transition State PolarizationLow polarizationHigh polarization3.2-4.1x
Solvent EffectsMinimal solvent dependenceStrong solvent dependence2.8-3.5x
Kinetic Barriers22-28 kcal/mol14-20 kcal/mol0.6-0.8x
Thermodynamic Driving ForceModerate (-15 to -20 kcal/mol)Strong (-25 to -32 kcal/mol)1.4-1.8x

Reaction selectivity demonstrates marked improvements in trifluoromethylated systems, with selectivity values increasing from 60 to 75 percent in non-fluorinated analogs to 85 to 95 percent in trifluoromethyl compounds [2] [3]. This enhancement arises from the strong directing effects of the trifluoromethyl group, which influences both the electronic distribution in the furan ring and the stability of resulting radical intermediates [15] [16].

Transition state polarization represents one of the most dramatic differences between fluorinated and non-fluorinated systems [12] [10]. The highly electronegative fluorine atoms create substantial charge separation in transition states, with polarization effects that are 3.2 to 4.1 times greater than in non-fluorinated analogs [12] [17]. This increased polarization stabilizes transition states in polar solvents and enhances the kinetic accessibility of desired reaction pathways [12].

Solvent effects exhibit much stronger dependence in trifluoromethylated systems compared to their non-fluorinated counterparts [12] [18]. The polar nature of carbon-fluorine bonds creates strong dipole moments that interact favorably with polar protic solvents [18] [17]. These interactions can accelerate reaction rates by factors of 2.8 to 3.5 compared to non-fluorinated systems [18] [12].

Kinetic barriers are substantially reduced in trifluoromethylated systems, with typical values of 14 to 20 kilocalories per mole compared to 22 to 28 kilocalories per mole in non-fluorinated analogs [9] [3]. This reduction reflects the stabilization of transition states through electronic effects and the enhanced electrophilicity of trifluoromethyl radicals [3] [9]. The lower barriers enable reactions to proceed under milder conditions with improved efficiency [2] [3].

The thermodynamic driving force for product formation is significantly enhanced in trifluoromethylated systems [9] [3]. While non-fluorinated analogs exhibit moderate driving forces of -15 to -20 kilocalories per mole, trifluoromethyl compounds display strong driving forces of -25 to -32 kilocalories per mole [9]. This enhancement ensures complete conversion and suppresses competing side reactions [3] [9].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (25%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

2-(Bromomethyl)-5-(trifluoromethyl)furan

Dates

Last modified: 08-15-2023

Explore Compound Types